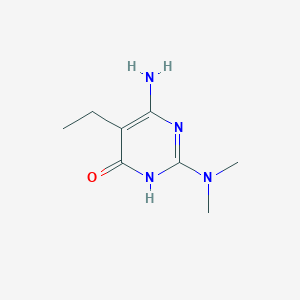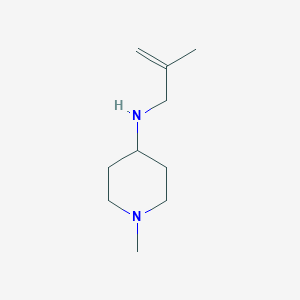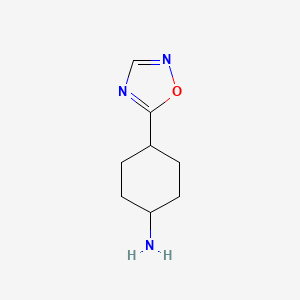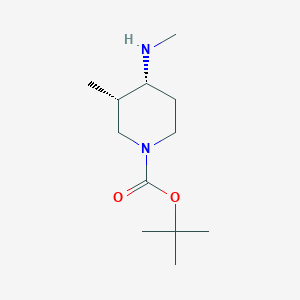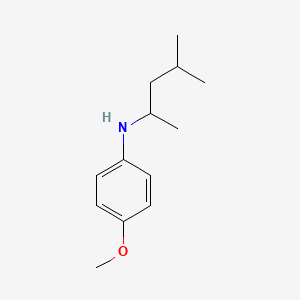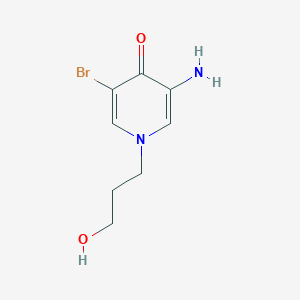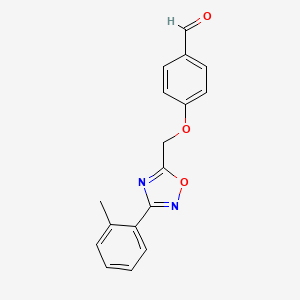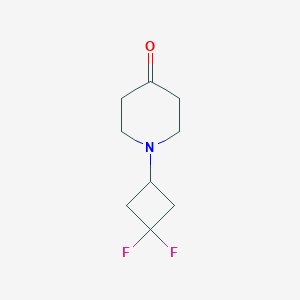
1-(3,3-Difluorocyclobutyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluorocyclobutyl)piperidin-4-one is a chemical compound with the molecular formula C9H13F2NO and a molecular weight of 189.2 g/mol . This compound features a piperidinone ring substituted with a difluorocyclobutyl group, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclobutyl)piperidin-4-one typically involves the reaction of piperidin-4-one with a difluorocyclobutyl precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,3-Difluorocyclobutyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluorocyclobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1-(3,3-Difluorocyclobutyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluorocyclobutyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
- 1-(3,3-Difluorocyclobutyl)piperidin-4-one
- 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
Comparison: this compound is unique due to its specific substitution pattern and the presence of the difluorocyclobutyl group. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H13F2NO |
|---|---|
Peso molecular |
189.20 g/mol |
Nombre IUPAC |
1-(3,3-difluorocyclobutyl)piperidin-4-one |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)5-7(6-9)12-3-1-8(13)2-4-12/h7H,1-6H2 |
Clave InChI |
JEHFJSRAOGEUHM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2CC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


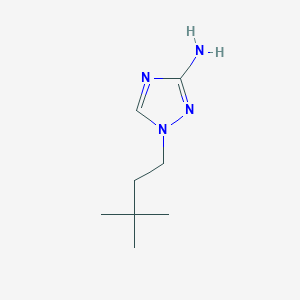
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)
